molecular formula C11H18O2 B14619380 2-Methyl-2-(2-oxobutyl)cyclohexan-1-one CAS No. 60415-92-1

2-Methyl-2-(2-oxobutyl)cyclohexan-1-one

Katalognummer: B14619380
CAS-Nummer: 60415-92-1
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: CJGVZIBQDXNAAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-2-(2-oxobutyl)cyclohexanone is an organic compound with the molecular formula C11H18O2. It is a cyclohexanone derivative, characterized by the presence of a methyl group and a 2-oxobutyl group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2-oxobutyl)cyclohexanone can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with 2-bromo-2-oxobutane in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-methyl-2-(2-oxobutyl)cyclohexanone may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like distillation and recrystallization are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-2-(2-oxobutyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the oxobutyl group.

Wissenschaftliche Forschungsanwendungen

2-methyl-2-(2-oxobutyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-2-(2-oxobutyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-2-(3-methyl-2-oxobutyl)cyclohexanone: Similar structure but with an additional methyl group.

    Cyclohexanone derivatives: Various compounds with different substituents on the cyclohexane ring.

Uniqueness

2-methyl-2-(2-oxobutyl)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

60415-92-1

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

2-methyl-2-(2-oxobutyl)cyclohexan-1-one

InChI

InChI=1S/C11H18O2/c1-3-9(12)8-11(2)7-5-4-6-10(11)13/h3-8H2,1-2H3

InChI-Schlüssel

CJGVZIBQDXNAAM-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CC1(CCCCC1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.